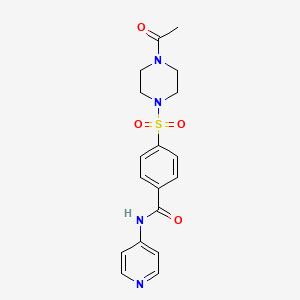
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a piperazine ring, a sulfonyl group, and a pyridine moiety. These components contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is significant in the context of diseases where enzyme overactivity contributes to pathophysiology.
- Receptor Binding : The piperazine and pyridine rings may enhance binding affinity to specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzamides, including those with piperazine moieties, possess notable antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies indicate that it may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
Some piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase, which has implications for neurodegenerative diseases like Alzheimer's. This suggests that this compound might also exhibit neuroprotective properties .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antiviral Activity : Research on similar benzamide derivatives has shown effectiveness against viruses such as Ebola and Marburg, suggesting that structural modifications can enhance antiviral properties .
- Antitumor Activity : A series of studies evaluated the antitumor potential of piperazine-based compounds, revealing that modifications at the benzamide position can significantly alter cytotoxicity against various cancer cell lines .
Research Findings Summary
A summary of key findings from recent studies on this compound is presented in the table below:
特性
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUBWABRREVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














